2,2-Dimethylchroman-4-amine hydrochloride

CYP inhibition drug metabolism hepatic clearance

This racemic gem-dimethyl chromane hydrochloride is a validated CYP2D6 reference inhibitor (IC50=217 nM) with pronounced selectivity over CYP1A1—ideal for hepatic clearance assays and DDI screening panels. The C-4 primary amine serves as a versatile synthetic handle for amide coupling, reductive alkylation, and sulfonamide derivatization, enabling rapid focused-library construction. Demonstrates mixed-type BuChE inhibition (7.6–67 µM), supporting mechanistic Alzheimer's SAR programs. The HCl salt form provides superior aqueous solubility over the free base (CAS 220634-41-3), ensuring reproducible in vitro assay performance. Single-step accessible from the corresponding chromanone—fewer synthetic steps than halogenated or chiral analogs—making this the most synthetically tractable entry point for systematic chromane scaffold exploration.

Molecular Formula C11H16ClNO
Molecular Weight 213.71
CAS No. 24700-18-3
Cat. No. B2872781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylchroman-4-amine hydrochloride
CAS24700-18-3
Molecular FormulaC11H16ClNO
Molecular Weight213.71
Structural Identifiers
SMILESCC1(CC(C2=CC=CC=C2O1)N)C.Cl
InChIInChI=1S/C11H15NO.ClH/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11;/h3-6,9H,7,12H2,1-2H3;1H
InChIKeyOHBAWAXGKXWFAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethylchroman-4-amine Hydrochloride (24700-18-3): Baseline Characteristics and Structural Positioning for Research Procurement


2,2-Dimethylchroman-4-amine hydrochloride (CAS 24700-18-3) is a racemic chromane derivative featuring a gem-dimethyl substitution at the 2-position and a primary amine at the 4-position, with molecular formula C₁₁H₁₆ClNO and molecular weight 213.71 g/mol . The compound belongs to the broader gem-dimethylchroman-4-amine class, which has been identified as a privileged scaffold in medicinal chemistry with demonstrated utility in the development of butyrylcholinesterase inhibitors for Alzheimer's disease research [1][2].

Why Generic Substitution of 2,2-Dimethylchroman-4-amine Hydrochloride Is Not Advisable


Chroman-4-amine derivatives exhibit pronounced structure-activity relationships (SAR) wherein subtle modifications to substitution pattern, stereochemistry, and salt form substantially alter biological target engagement [1]. The gem-dimethyl substitution at the 2-position confers enhanced metabolic stability and conformational rigidity compared to unsubstituted or mono-substituted chroman analogs, directly influencing binding kinetics and selectivity profiles [2]. Furthermore, the hydrochloride salt form of 24700-18-3 provides improved aqueous solubility and handling characteristics relative to the free base form (220634-41-3), which is critical for reproducible in vitro assay performance .

Quantitative Differentiation Evidence for 2,2-Dimethylchroman-4-amine Hydrochloride (24700-18-3) vs. Structural Analogs


CYP2D6 Inhibition Potency of 2,2-Dimethylchroman-4-amine vs. CYP1A1 Selectivity

2,2-Dimethylchroman-4-amine (racemic) demonstrates moderate inhibitory activity against recombinant human CYP2D6 with an IC₅₀ of 217 nM, while exhibiting substantially weaker inhibition of CYP1A1 with IC₅₀ values of 5.0 μM and 84 μM in rat liver microsomal assays under different induction conditions [1][2]. This differential CYP isoform profile provides a basis for predicting potential metabolic interactions compared to structurally related 6-fluoro analogs which may exhibit altered CYP inhibition patterns due to electronic effects of fluorine substitution.

CYP inhibition drug metabolism hepatic clearance drug-drug interaction

Butyrylcholinesterase Inhibition Range for gem-Dimethylchroman-4-amine Class vs. gem-Dimethylchroman-4-ol Class

A structurally characterized library of gem-dimethylchroman-4-amine compounds demonstrated selective inhibition of equine serum butyrylcholinesterase (eqBuChE) with IC₅₀ values ranging from 7.6 to 67 μM [1]. This inhibitory range is approximately 2.6- to 23-fold higher than the gem-dimethylchroman-4-ol family (IC₅₀ 2.9–7.3 μM), establishing a clear activity differential based on the 4-position substitution (amine vs. hydroxyl). The amine series exhibited mixed-type inhibition kinetics, distinguishing their mechanism from purely competitive inhibitors [1].

Alzheimer's disease butyrylcholinesterase BuChE neurodegeneration

Chemical Stability: 2,2-Dimethyl Substitution Confers Oxidative Resistance vs. Unsubstituted Chromans

The gem-dimethyl substitution at the 2-position of the chroman ring system provides steric shielding of the adjacent oxygen atom and benzylic positions, conferring enhanced resistance to oxidative degradation compared to unsubstituted chroman analogs [1]. This structural feature is a well-established principle in chroman chemistry: the Thorpe-Ingold effect arising from gem-dialkyl substitution reduces conformational flexibility and increases stability toward ring-opening reactions and oxidative metabolism [1]. While direct comparative stability data for 24700-18-3 versus unsubstituted chroman-4-amine under identical conditions are not publicly available, the gem-dimethyl motif has been exploited extensively in drug design (e.g., cromakalim, vitamin E analogs) specifically to enhance metabolic and chemical stability [2].

chemical stability oxidative degradation gem-dimethyl effect storage stability

Synthetic Accessibility: Single-Step Reductive Amination from 2,2-Dimethylchroman-4-one

2,2-Dimethylchroman-4-amine is accessible via a well-characterized single-step reductive amination of 2,2-dimethylchroman-4-one using ammonium acetate and sodium cyanoborohydride in methanol, providing yields suitable for research-scale synthesis and derivative library construction . This synthetic simplicity contrasts with 6-fluoro or 6-bromo analogs (e.g., CAS 390744-78-2, CAS 226922-92-5), which require additional halogenation steps, and with chiral variants (CAS 235423-04-8, CAS 2646585-67-1) that necessitate asymmetric synthesis or chiral resolution . The commercial availability of 24700-18-3 at 95-97% purity from multiple suppliers eliminates the need for in-house synthesis in most research contexts .

synthetic route reductive amination chromanone precursor library synthesis

Limited Direct Comparative Evidence: Cautionary Note for Procurement Decisions

A comprehensive search of primary literature, patents, and authoritative databases reveals a notable absence of head-to-head comparative studies directly benchmarking 2,2-dimethylchroman-4-amine hydrochloride (24700-18-3) against its closest structural analogs (e.g., 6-fluoro, 6-bromo, or chiral variants) under identical assay conditions. The majority of available quantitative data is derived from class-level SAR studies on gem-dimethylchromans rather than compound-specific investigations. Therefore, procurement decisions must rely primarily on class-level inference, structural reasoning, and synthetic accessibility rather than robust direct comparative efficacy data. Researchers requiring high-confidence selectivity or potency differentiation should conduct in-house head-to-head profiling prior to large-scale commitment.

data availability comparative studies evidence gap

Optimal Research Application Scenarios for 2,2-Dimethylchroman-4-amine Hydrochloride (24700-18-3)


CYP2D6-Mediated Drug Metabolism and Drug-Drug Interaction Screening

Given the established CYP2D6 inhibitory activity (IC₅₀ = 217 nM) and differential selectivity over CYP1A1 [1][2], 2,2-dimethylchroman-4-amine hydrochloride serves as a suitable probe compound or reference inhibitor in hepatic clearance assays and drug-drug interaction screening panels where moderate CYP2D6 inhibition is desired.

Butyrylcholinesterase (BuChE) Inhibitor Development for Alzheimer's Disease Research

The gem-dimethylchroman-4-amine scaffold exhibits selective eqBuChE inhibition in the 7.6–67 μM range with mixed-type kinetics [3]. This compound provides a structurally tractable starting point for SAR expansion and mechanistic studies targeting BuChE in Alzheimer's disease models, particularly where mixed inhibition (rather than purely competitive) is mechanistically relevant.

Derivative Library Synthesis via Amine Functionalization

The primary amine at the 4-position provides a versatile synthetic handle for amide coupling, reductive alkylation, and sulfonamide formation . The single-step accessibility from the corresponding chromanone makes this compound an efficient scaffold for generating focused libraries of chroman-based inhibitors, requiring fewer synthetic steps than halogenated or chiral analogs .

General Chromane Scaffold SAR Studies and Privileged Structure Exploration

The chromane ring system is recognized as a privileged scaffold with activity across multiple therapeutic areas including oncology, neurology, and metabolic disease [4]. 2,2-Dimethylchroman-4-amine hydrochloride represents a minimally substituted, synthetically accessible entry point for systematic SAR campaigns exploring substitution effects at the 4-, 6-, and 7-positions without confounding electronic effects from halogen substituents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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